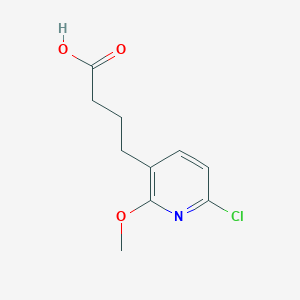
1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an isocyanomethyl group and a trifluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene typically involves the introduction of the isocyanomethyl and trifluoromethoxy groups onto a benzene ring. One common method involves the nucleophilic substitution of a suitable precursor, such as a halogenated benzene derivative, with isocyanomethyl and trifluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the isocyanomethyl group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the isocyanomethyl or trifluoromethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride, sodium methoxide, or other strong bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds. Substitution reactions can result in a wide range of functionalized benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It can be employed in the study of biochemical pathways and interactions, especially those involving fluorinated compounds.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: It is used in the production of specialty chemicals, agrochemicals, and advanced materials with specific properties, such as increased thermal stability or resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, facilitating its interaction with hydrophobic regions of target molecules. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Isocyanomethyl)-4-(trifluoromethoxy)benzene: Similar structure but with the trifluoromethoxy group in a different position.
1-Iodo-4-(trifluoromethoxy)benzene: Contains an iodine atom instead of the isocyanomethyl group.
1-(Isocyanomethyl)-3-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene is unique due to the combination of its isocyanomethyl and trifluoromethoxy groups, which confer distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the isocyanomethyl group provides reactive sites for covalent bonding with biomolecules. This combination makes the compound particularly valuable in applications requiring both stability and reactivity.
Eigenschaften
Molekularformel |
C9H6F3NO |
|---|---|
Molekulargewicht |
201.14 g/mol |
IUPAC-Name |
1-(isocyanomethyl)-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H6F3NO/c1-13-6-7-3-2-4-8(5-7)14-9(10,11)12/h2-5H,6H2 |
InChI-Schlüssel |
ATJLIOKOHJONGO-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CC1=CC(=CC=C1)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


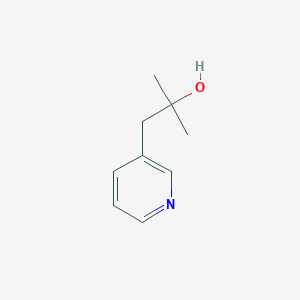


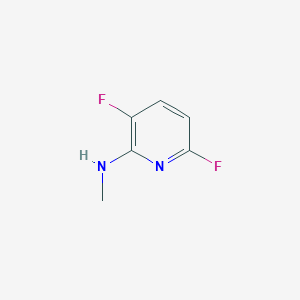
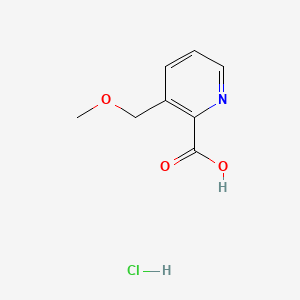

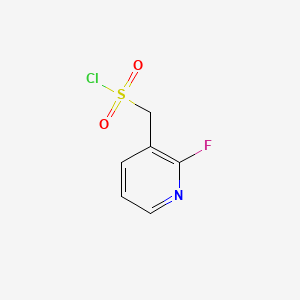
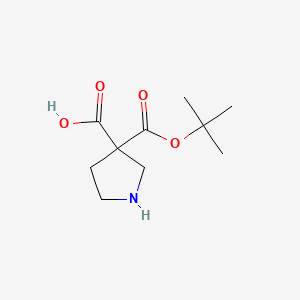

![Methyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate](/img/structure/B13523170.png)
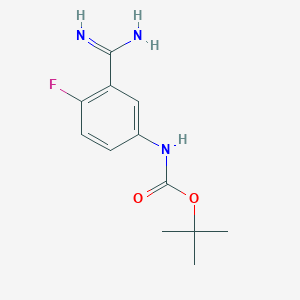
![1,8,8-Trimethyl-2-azaspiro[4.5]decane](/img/structure/B13523187.png)
![1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanaminehydrochloride](/img/structure/B13523208.png)
